Product packaging for Quinoline Yellow(Cat. No.:CAS No. 8003-22-3)

Quinoline Yellow

Cat. No.: B133950
CAS No.: 8003-22-3
M. Wt: 273.3 g/mol
InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Description

Overview of Academic Research Trajectories

Academic interest in Quinoline (B57606) Yellow has evolved significantly over time. Initial research was heavily concentrated on its synthesis and chemical characterization. As a member of the quinoline class of compounds, it has been a subject within the broader study of heterocyclic aromatic compounds. nih.gov More recently, research has diversified into several distinct trajectories. These include its application as a dye in various industries, its use in analytical chemistry, its potential in advanced materials science such as dye-sensitized solar cells, and its environmental fate and degradation. chemiis.commedchemexpress.comnih.govrsc.org

A significant portion of contemporary research is dedicated to the environmental impact of Quinoline Yellow, particularly its removal from wastewater through methods like photocatalytic degradation. mdpi.comnih.gov Studies have explored the efficacy of various catalysts in breaking down the dye into less harmful components. mdpi.com Another prominent research avenue investigates the interactions of this compound with biological macromolecules, such as proteins, to understand its behavior at a molecular level. tandfonline.comnih.govnih.gov

Historical Perspectives on this compound Scholarly Inquiry

The history of this compound is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govnih.gov The development of synthetic methods for quinoline and its derivatives, such as the Skraup synthesis in 1881 and later the Doebner-von Miller reaction, paved the way for the creation of a wide range of quinoline-based compounds, including dyes. nih.govacs.orgwikipedia.org

The synthesis of this compound involves the condensation of 2-methylquinoline (B7769805) (quinaldine) with phthalic anhydride, followed by sulfonation. A notable development in its synthesis was the introduction of a solvent-free method using excess phthalic anhydride, which served as both a reactant and a solvent, leading to higher yields and reduced costs. Early scholarly work focused on optimizing these synthetic routes and characterizing the resulting products. The compound exists as a mixture of mono-, di-, and trisulfonated isomers.

Contemporary Research Paradigms and Emerging Frontiers

Current research on this compound is characterized by a multidisciplinary approach, extending beyond its traditional use as a colorant. Emerging frontiers of investigation include its application in materials science and environmental technology.

Photocatalytic Degradation: A significant area of modern research is the photocatalytic degradation of this compound. Scientists are investigating various photocatalysts, such as silver phosphate (B84403) (Ag₃PO₄) and mixed metal oxides like CuO/Fe₂O₃, to efficiently mineralize the dye in aqueous solutions under UV or visible light. mdpi.comnih.govresearchgate.net This research is crucial for developing effective wastewater treatment technologies. Studies have shown that under optimal conditions, nearly complete mineralization of this compound can be achieved. mdpi.com For instance, one study found that Ag₃PO₄ was 1.6 times more efficient than the standard TiO₂ Degussa P25 in degrading the dye under UVA light. mdpi.com

Advanced Materials: The fluorescent properties of quinoline derivatives have spurred research into their potential applications in bioimaging and sensing technologies. solubilityofthings.com Furthermore, quinoline-based dyes are being explored for their use in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netresearchgate.net Research in this area focuses on designing and synthesizing novel organic sensitizers containing quinoline units to improve the efficiency and stability of solar cells. rsc.orgresearchgate.net Theoretical investigations using density functional theory (DFT) are also employed to predict the electronic and absorption properties of new quinoline-derivative dyes for DSSC applications. researchgate.net

Biomolecular Interactions: Another contemporary research focus is the interaction of this compound with proteins. Studies have examined the dye's ability to induce conformational changes and aggregation in proteins like hen egg-white lysozyme (B549824) and myoglobin (B1173299). tandfonline.comnih.govnih.govnih.gov This research, often employing spectroscopic techniques and molecular docking, aims to understand the fundamental mechanisms of these interactions at a molecular level. tandfonline.comnih.govnih.gov

Research Findings in Detail

Table 1: Photocatalytic Degradation of this compound

Catalyst Light Source Key Findings Reference
Silver Phosphate (Ag₃PO₄) UVA and Visible Light Successfully induced photocatalytic degradation. Optimal conditions: 0.5 g·L⁻¹ catalyst, 20 ppm QY, pH ~7. 1.6 times more efficient than TiO₂ Degussa P25 under UVA light. Achieved almost complete mineralization. mdpi.comresearchgate.net
CuO/Fe₂O₃ Heterogeneous Fenton and Photo-Fenton Complete removal of QY was achieved within 150 minutes under optimal conditions. The process followed a pseudo-first-order model. nih.gov
ZnO-SnO₂ UV Light Highest removal efficiency (92.46%) among the tested dyes after 60 minutes of photodegradation. Sorption on the catalyst surface is a key step. nih.gov

Table 2: this compound in Dye-Sensitized Solar Cells (DSSCs)

Dye Structure Key Findings Conversion Efficiency Reference
Iso-quinoline cationic dyes (e.g., JH304) The iso-quinoline cation was used as an electron acceptor. JH304 showed excellent soaking stability. 7.3% rsc.org
JK-128, JK-129, JK-130 (containing quinoline unit) JK-130 exhibited a broad and intense absorption spectrum, leading to a higher photocurrent. 6.07% researchgate.net
27 new quinoline-derivative dyes (theoretical) DFT calculations identified compounds with small band gaps and high light-harvesting efficiency. N/A (Theoretical) researchgate.net

Table 3: Interaction of this compound with Proteins

Protein Key Findings Experimental Techniques Reference
Hen Egg-White Lysozyme (HEWL) QY at concentrations of 25–100 µM induced aggregation and conformational changes in HEWL at physiological pH. Circular Dichroism, Fluorescence, TEM, Molecular Docking tandfonline.comnih.gov
Myoglobin (Mb) QY induced aggregation of myoglobin at pH 3.5 but not at pH 7.4. The interaction was found to be spontaneous and static. Turbidity, Rayleigh Light Scattering, UV-Vis, FRET, TEM, Molecular Docking nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11NO2 B133950 Quinoline Yellow CAS No. 8003-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-2-ylindene-1,3-dione
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InChI

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H
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InChI Key

IZMJMCDDWKSTTK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
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Molecular Formula

C18H11NO2
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DSSTOX Substance ID

DTXSID00873130
Record name Quinophthalone
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Molecular Weight

273.3 g/mol
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Physical Description

D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder

CAS No.

8003-22-3, 83-08-9
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Record name 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione
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Melting Point

320 °F (Sublimes) (NTP, 1992), 241 °C
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Ii. Advanced Synthesis Methodologies and Characterization in Quinoline Yellow Studies

Mechanistic Investigations of Quinoline (B57606) Yellow Synthesis

The synthesis of Quinoline Yellow is a multi-step process centered around the formation of a quinophthalone structure, which is subsequently sulfonated. Mechanistic understanding of these steps is crucial for controlling the reaction, improving yields, and determining the final composition of the dye.

The core of the this compound molecule is 2-(2-quinolyl)-1,3-indandione, a quinophthalone derivative. Its formation is classically achieved through a condensation reaction between quinaldine (B1664567) (2-methylquinoline) and phthalic anhydride. This reaction proceeds by heating the reactants, often at temperatures between 190–220°C.

The underlying mechanism is a condensation reaction where the methyl group of quinaldine reacts with phthalic anhydride. This process is often catalyzed and involves the formation of an intermediate that subsequently cyclizes to form the stable quinophthalone structure. The reaction can be performed under various conditions, including solvent-free melts or in high-boiling inert solvents.

Catalysts and promoters are pivotal in the synthesis of the quinophthalone precursor of this compound, enhancing reaction rates and improving yields. A variety of catalysts have been investigated, each with specific advantages.

Historically, zinc chloride has been used as a catalyst for the condensation of quinaldine and phthalic anhydride. More recent methodologies have explored greener and more efficient alternatives. For instance, silica (B1680970) gel has been effectively used as a catalyst, particularly under microwave irradiation in solvent-free conditions, which accelerates the reaction and simplifies product work-up. Lewis acids such as boron trifluoride etherate (BF₃/Et₂O) have also been shown to be very efficient catalysts for this transformation under solvent-free and reflux conditions.

Some studies have explored using an excess of phthalic anhydride itself to act as both a reactant and a solvent, which can improve reaction kinetics. The choice of catalyst significantly impacts the reaction conditions and the purity of the resulting quinophthalone.

Table 1: Comparison of Catalytic Systems for Quinophthalone Synthesis This table is interactive. Click on the headers to sort.

Catalyst Reaction Conditions Reported Yield Reference
Zinc Chloride 190-210°C Not specified researchgate.net
Silica Gel Microwave (700 W), solvent-free, 2 min 97% drawellanalytical.com
BF₃/Et₂O Solvent-free, reflux Good to excellent d-nb.info

The water-soluble form of this compound (this compound WS) is produced by sulfonating the quinophthalone precursor using agents like fuming sulfuric acid. researchgate.net This step is critical as it introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the molecule, rendering it soluble in water. researchgate.net

The degree of sulfonation is a crucial parameter that dictates the final composition and properties of the dye. The reaction does not yield a single compound but rather a mixture of monosulfonated, disulfonated, and trisulfonated isomers. frontiersin.org The position and number of these sulfonate groups can vary.

Different regulatory standards specify different compositions. For example, D&C Yellow No. 10, used in drugs and cosmetics in the U.S., is predominantly a mixture of the sodium salts of the monosulfonic acids (≥ 75%) with a smaller proportion of disulfonic acids (≤ 15%). researchgate.net The European food additive E104 is a mixture that includes both mono- and disulfonates. researchgate.net The precise ratio of these components is determined by the specific conditions of the sulfonation reaction, such as the concentration of the sulfonating agent, temperature, and reaction time. High-performance liquid chromatography (HPLC) is a key analytical technique used to separate and quantify these various sulfonated components. researchgate.netmdpi.com

Table 2: Specified Components in D&C Yellow No. 10 via HPLC Analysis This table is interactive. Click on the headers to sort.

Component Regulatory Specification (CFR) Analytical Method Performance (LOD)
Sum of monoSAs ≥ 75% 1.23%
Sum of diSAs ≤ 15% 0.42% (for 6'5diSA)
6'8'diSA ≤ 3% 0.11%
6'8'5triSA Not specified 0.01%

Data sourced from a study on HPLC method development for this compound analysis. researchgate.net LOD refers to the Limit of Detection.

Spectroscopic Characterization Techniques in this compound Research

Spectroscopic techniques are indispensable for the analysis of this compound, enabling its identification, quantification, and the study of its interactions with other molecules.

UV-Visible spectroscopy is a fundamental technique for the analysis of this compound. Due to its conjugated aromatic system, the dye exhibits strong absorption in the visible region of the electromagnetic spectrum. The water-soluble form, this compound WS, typically shows a maximum absorption wavelength (λmax) at approximately 411-414 nm. europa.euijsrst.com

Advanced applications of this technique include:

Quantitative Analysis: UV-Vis spectroscopy is widely used for the quantitative determination of this compound in various products, including pharmaceuticals and foodstuffs. drawellanalytical.comijsrst.com By creating a calibration curve based on the Beer-Lambert law, the concentration of the dye in a sample can be accurately measured. researchgate.net The method is valued for its simplicity, cost-effectiveness, and robustness. researchgate.netijsrst.com

Purity and Composition Assessment: The technique is used to determine the total coloring matter content in commercial preparations of the dye. europa.eu

HPLC Detection: UV-Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC) systems to identify and quantify the different sulfonated components of this compound as they are separated by the column. europa.eu

Interaction Studies: Changes in the UV-Vis absorption spectrum of this compound upon the addition of other molecules, such as proteins, can indicate the formation of a complex and provide insights into binding interactions. nih.govresearchgate.net

Table 3: UV-Visible Spectroscopic Data for this compound (QY) Analysis This table is interactive. Click on the headers to sort.

Parameter Value Application Context Reference
λmax ~411 nm Quantification in feed additives europa.eu
λmax 414 nm Estimation in pharmaceutical dosage forms researchgate.netijsrst.com
LOD (Spectrophotometry) 0.3 mg/L Quantitative determination uns.ac.id
LOQ (Spectrophotometry) 0.9 mg/L Quantitative determination uns.ac.id

LOD: Limit of Detection; LOQ: Limit of Quantification.

While many quinoline derivatives are fluorescent, the application of fluorescence spectroscopy to this compound itself is often focused on its interaction with other fluorescent molecules, particularly proteins. These studies investigate how the dye binds to macromolecules and affects their intrinsic fluorescence.

Recent research has employed fluorescence spectroscopy to study the complexation of this compound with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.govresearchgate.net The intrinsic fluorescence of these proteins, primarily due to their tryptophan amino acid residues, can be "quenched" upon binding with a small molecule like this compound.

Key findings from these complexation studies include:

Binding Mechanism: By analyzing the fluorescence quenching data, researchers can determine the nature of the interaction. Studies have shown that this compound quenches the intrinsic fluorescence of BSA and alpha-lactalbumin, indicating the formation of a ground-state complex. nih.govresearchgate.net The quenching mechanism has been identified as static in some studies and dynamic in others, depending on the protein and conditions. nih.govresearchgate.net

Binding Constants: The strength of the interaction (binding constant, Ka) and the number of binding sites can be calculated from the fluorescence data using models like the Stern-Volmer equation. frontiersin.org For the interaction with alpha-lactalbumin, the binding affinity (Ka) was found to be on the order of 10⁵ M⁻¹. researchgate.net

Microenvironmental Changes: Techniques like synchronous and three-dimensional fluorescence spectroscopy can reveal changes in the microenvironment around the protein's fluorescent residues upon dye binding. nih.gov

These fluorescence complexation studies are crucial for understanding the potential interactions of the dye with biological macromolecules.

Circular Dichroism Spectroscopy for Conformational Analysis in this compound Interactions

Circular Dichroism (CD) spectroscopy is a important tool for investigating the conformational changes in proteins upon interaction with ligands such as this compound (QY). Studies have shown that QY can induce significant alterations in the secondary structure of proteins like bovine serum albumin (BSA) and hen egg-white lysozyme (B549824) (HEWL). nih.govresearchgate.netnih.gov

In one study, the interaction between QY and BSA was examined, revealing that the binding of the dye caused a change in the conformation of the protein. nih.gov Further research on hen egg-white lysozyme (HEWL) demonstrated that increasing concentrations of QY led to a loss of the α-helical structure of the protein. researchgate.netnih.gov Specifically, at concentrations of 25–100 µM, QY was found to induce aggregation in HEWL. researchgate.netnih.gov The analysis of the secondary structure of HEWL in the presence of QY concentrations greater than 25μM showed an increase in β-sheet content with a corresponding decrease in the α-helical structure. sci-hub.se

Similarly, the interaction of QY with bovine alpha-lactalbumin (αLA) at physiological pH resulted in conformational changes, as indicated by far-UV CD and UV-absorption results. researchgate.net Another investigation into QY-induced BSA aggregation at pH 2.0 found that the resulting aggregates had amyloid fibril-like structures. Far-UV CD results from this study showed that an inhibitor, ferulic acid, could preserve the α-helical structure and prevent the formation of cross β-sheets. nih.gov

These findings collectively highlight the utility of CD spectroscopy in elucidating the conformational dynamics of proteins when they interact with this compound, providing insights into structural changes and aggregation phenomena. nih.govresearchgate.netnih.govsci-hub.senih.gov

Fourier Transform Infrared Spectroscopy (FTIR) in this compound Research

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the molecular structure and interactions of this compound. FTIR analysis has been employed to identify the functional groups present in the dye and to study its interactions with other substances.

In research on the photocatalytic degradation of this compound using silver phosphate (B84403) (Ag3PO4), FTIR was used to characterize the synthesized photocatalyst. mdpi.comsemanticscholar.org The spectra confirmed the presence of P-O molecular vibrations of the phosphate unit and stretching vibrations of O-H groups from adsorbed water molecules. mdpi.com

FTIR has also been used to analyze materials that interact with this compound. For instance, the FTIR spectrum of a CuO/Fe2O3 composite showed characteristic peaks for Cu-O and Fe-O vibrations. researchgate.net In another study, the FTIR spectra of MOF-808, a metal-organic framework, were recorded after it had captured this compound, among other substances, to analyze the interactions. researchgate.net

The table below summarizes the characteristic FTIR peaks observed in materials used in this compound research.

MaterialWavenumber (cm⁻¹)AssignmentReference
Ag₃PO₄ 545, 1082P-O molecular vibrations of the phosphate (PO₄³⁻) unit mdpi.com
1641, 3401Stretching vibration of O-H groups of adsorbed water mdpi.com
CuO/Fe₂O₃ 460Cu−O vibration in CuO researchgate.net
570Fe−O vibration in Fe₂O₃ researchgate.net
1370O−H bending vibration researchgate.net

These examples demonstrate the utility of FTIR spectroscopy in identifying the structural components of materials that interact with this compound and confirming the presence of specific chemical bonds.

Chromatographic and Electrochemical Research for this compound Quantification and Identification

High-Performance Liquid Chromatography (HPLC) for this compound Component Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of the various components within this compound. tandfonline.comnih.gov this compound WS is a mixture of monosulfonated, disulfonated, and trisulfonated derivatives of this compound SS. sielc.com The specific composition of these sulfonated compounds can vary, leading to different forms of the dye, such as D&C Yellow No. 10 in the U.S., E104 in Europe, and Yellow No. 203 in Japan. tandfonline.comnih.gov

HPLC methods have been developed to determine the levels of specific sulfonated quinophthalones in this compound and its lakes. tandfonline.comnih.govtandfonline.com One such method allows for the quantification of 6LSA, 6ʹ5diSA, 6ʹ8LdiSA, and 6ʹ8L5triSA using five-point calibration curves with high correlation coefficients (R2 > 0.999). tandfonline.comnih.govtandfonline.com This method has proven to be precise, with relative standard deviation values between 0.55% and 0.80%, and accurate, with recovery values ranging from 91.07% to 99.45%. tandfonline.comnih.govtandfonline.com

A novel HPLC method utilizing a negatively-charged, cation-exchange BIST™ A+ column has been introduced for the analysis of this compound WS. sielc.com This technique employs a multi-charged, positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), and a mobile phase with a high organic solvent content to achieve retention and separation of the anionic dye components. sielc.com

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for selected sulfonated components of this compound determined by a validated HPLC method. tandfonline.comnih.govtandfonline.com

AnalyteLOD (%)LOQ (%)Reference
6'SA 1.233.70 tandfonline.comnih.govtandfonline.com
6ʹ5diSA 0.421.26 tandfonline.comnih.govtandfonline.com
6ʹ8'diSA 0.110.34 tandfonline.comnih.govtandfonline.com
6ʹ8'5triSA 0.010.04 tandfonline.comnih.govtandfonline.com

HPLC analysis has also been instrumental in identifying the main components in different commercial forms of this compound. For instance, samples from Japan (Yellow No. 203) and Germany (E 104) were found to primarily contain 2-(2′-quinolyl)-1, 3-indandion-5, 6′, 8′-trisulfonic acid, 2-(2′-quinolyl)-1, 3-indandion-5, 6′-disulfonic acid, and 2-(2′-quinolyl)-1, 3-indandion-5, 8′-disulfonic acid and/or 2-(2′quinolyl)-1, 3-indandion-6′-methyl-5, 8′-disulfonic acid. jst.go.jp In contrast, the U.S. version (D&C Yellow No. 10) mainly consists of 2-(2′-quinolyl)-1, 3-indandion-6′-sulfonic acid and 2-(2′-quinolyl)-1, 3-indandion-8′-sulfonic acid. jst.go.jp

Thin Layer Chromatography (TLC) in this compound Characterization

Thin Layer Chromatography (TLC) serves as a valuable method for the identification and separation of this compound from other food colorants and additives. oup.comakjournals.com It is a preferred technique in some cases due to less tailing compared to paper chromatography, especially when dealing with ion-pairs of the dye. oup.com

Research has demonstrated the successful separation of this compound from a mixture of other food pigments, including Patent Blue V, Brilliant Blue FCF, Tartrazine, and Sunset Yellow, on silica gel G plates. akjournals.com A mobile phase consisting of isopropanol (B130326) and 12.5% aqueous ammonia (B1221849) (10 + 2, v/v) was effective for this separation. akjournals.com The distinct colors of the separated spots on the chromatogram aid in their identification. akjournals.com

In another application, TLC was used to analyze dye ion-pairs formed with tri-n-octylamine (TnOA). oup.com The separation was performed on silica gel with butanol-chloroform eluants. oup.com It was noted that subsidiary dyes present in this compound could pose identification challenges, emphasizing the need to also determine the absorption maxima of the eluting peaks. oup.com

A high-performance thin-layer chromatography (HPTLC) method has also been developed for the simultaneous separation and quantification of eight food colors, including this compound, along with four intense sweeteners. nih.gov This method utilizes a single mobile phase, and the analyte zones are detected densitometrically at various wavelengths. nih.gov

The following table shows the Rf values for this compound and other dyes separated by TLC on silica gel with a butanol-chloroform (1+1) eluant. oup.com

DyeRf ValueReference
This compound 1.00 oup.com
Tartrazine 1.00 oup.com
Sunset Yellow 1.00 oup.com
Azorubine 0.99 oup.com
Amaranth 0.98 oup.com

These studies illustrate the utility of TLC and HPTLC as effective chromatographic techniques for the characterization and analysis of this compound in various samples. oup.comakjournals.comnih.gov

Voltammetric Methodologies for Ultra-Sensitive this compound Determination

Voltammetric techniques offer highly sensitive and rapid methods for the determination of this compound. mdpi.comnih.gov These electrochemical methods are advantageous due to their accuracy, low cost, and simplicity compared to other analytical techniques. electrochemsci.org

A novel and highly sensitive voltammetric method was developed using a renewable amalgam film electrode (Hg(Ag)FE) for the determination of this compound (QY). mdpi.comnih.gov This method recorded irreversible reduction peaks of QY in 0.05 mol L−1 HCl at a potential of approximately -630 mV. mdpi.comnih.gov By optimizing parameters such as the working electrode surface size, pH, accumulation time, and potential, a very low limit of detection of 0.48 nmol L−1 was achieved. mdpi.comnih.gov

Another approach utilized a multi-wall carbon nanotube (MWNT) film-modified electrode. nih.gov This modified electrode significantly enhanced the oxidation peak current of this compound in a pH 8 phosphate buffer, with an irreversible oxidation peak observed at 0.71V. nih.gov The linear range for this method was from 0.75 to 20 mgL-1, with a detection limit of 0.5 mgL-1. nih.gov

Further advancements include the use of layer-by-layer fabricated multi-walled carbon nanotube modified indium tin oxide (ITO) electrodes. electrochemsci.orgdoi.org This sensor demonstrated a wide linear range for this compound concentration from 0.02 to 10 μM, with a detection limit of 0.004 μM. electrochemsci.orgdoi.org The oxidation process of this compound at this modified electrode was found to be controlled by adsorption. electrochemsci.org

The table below compares the performance of different voltammetric sensors for the determination of this compound.

ElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
Renewable Amalgam Film Electrode (Hg(Ag)FE) Differential Pulse VoltammetryUp to 105 nmol L⁻¹0.48 nmol L⁻¹ mdpi.com
Multi-wall Carbon Nanotube (MWNT) Film-Modified Electrode Not specified0.75 - 20 mgL⁻¹0.5 mgL⁻¹ nih.gov
Multi-walled Carbon Nanotube Modified ITO Electrode (MWCNT4/ITO) Amperometry0.02 - 10 µM0.004 µM electrochemsci.orgdoi.org
Glassy Carbon Electrode with CeO₂ and SnO₂ Nanoparticles Differential Pulse VoltammetryTwo linear ranges observedNot specified mdpi.com

These studies demonstrate the effectiveness of various voltammetric methodologies for the ultra-sensitive determination of this compound in different samples, including soft drinks and pharmaceutical products. mdpi.comnih.govelectrochemsci.orgnih.govtubitak.gov.tr

Derivative Spectrophotometry for this compound Mixture Analysis

Derivative spectrophotometry is a powerful analytical technique for the simultaneous determination of this compound (QY) in mixtures with other dyes, such as Sunset Yellow (SY), without the need for a prior separation step. tubitak.gov.trtandfonline.comtandfonline.com This method is particularly useful for resolving mixtures with overlapping absorption spectra. tandfonline.com

The principle of the zero-crossing technique in derivative spectrophotometry allows for the quantification of one component at a wavelength where the derivative spectrum of the other component is zero. tubitak.gov.trtandfonline.com For the simultaneous determination of QY and SY, the second derivative spectrophotometry method has been successfully applied. tubitak.gov.tr The second derivative absorbance values at 410.0 nm are used for the determination of QY, as the second derivative absorbance of SY is zero at this wavelength. tubitak.gov.tr Conversely, the SY content is determined by measuring the second derivative absorbance at 533.1 nm. tubitak.gov.tr

Studies have shown that calibration graphs for both QY and SY are linear up to certain concentrations, for example, up to 24 µg/mL for this compound and 40 µg/mL for Sunset Yellow. tandfonline.comtandfonline.com This method has been successfully applied to the analysis of these dyes in pharmaceutical products and various food items. tubitak.gov.trtandfonline.comtandfonline.com

Another approach involves the use of the first derivative of ratio spectra. tandfonline.comtandfonline.com In this method, the absorption spectrum of the mixture is divided by a standard spectrum of one of the components (e.g., Sunset Yellow) to obtain a ratio spectrum. The first derivative of this ratio spectrum is then calculated, and the concentration of this compound is determined from the derivative signal at a specific wavelength. tandfonline.com

The following table summarizes the key parameters for the simultaneous determination of this compound and Sunset Yellow using second derivative spectrophotometry.

AnalyteMeasurement Wavelength (nm)Linearity Range (µg/mL)Reference
This compound (QY) 410.0up to 24 tubitak.gov.trtandfonline.comtandfonline.com
Sunset Yellow (SY) 533.1up to 40 tubitak.gov.trtandfonline.comtandfonline.com

These derivative spectrophotometric methods provide simple, rapid, and accurate means for analyzing this compound in complex mixtures. tubitak.gov.trtandfonline.comtandfonline.com

Chemometric Algorithms in this compound Analytical Research

Chemometric algorithms are increasingly employed in the analytical research of this compound (QY) to extract maximum information from complex chemical data, enhance analytical method performance, and analyze samples with overlapping spectral features. thermofisher.com These statistical and mathematical techniques are often paired with spectroscopic and chromatographic methods.

One significant application is the use of Multivariate Curve Resolution Alternating Least Squares (MCR-ALS). This algorithm has been successfully used to analyze UV-visible absorption data to study the interaction between this compound and human serum albumin (HSA). nih.govresearchgate.net By resolving the expanded data matrices, MCR-ALS can provide concentration profiles and pure spectra for the individual components in the mixture (QY, HSA, and the QY-HSA complex), confirming the interaction process. nih.govresearchgate.net

Pattern recognition and classification algorithms are also vital. For instance, a combination of Fourier Transform Infrared (FT-IR) spectroscopy and Genetic Algorithm-Linear Discriminant Analysis (GA-LDA) has been used to differentiate standard saffron from saffron adulterated with food colorants, including this compound. rsc.org This approach allows for the identification of spectral regions that are key for distinguishing between authentic and fraudulent samples, achieving high sensitivity and specificity. rsc.org

Furthermore, chemometric methods are used for the optimization of analytical procedures. Experimental designs, such as the Box-Behnken design, are utilized to efficiently determine the optimal conditions for the chromatographic separation of this compound and other analytes. nih.govacs.org This involves studying the effects of multiple parameters simultaneously, such as mobile phase pH, flow rate, and solvent composition, to achieve the best possible separation resolution. nih.govacs.org Other techniques like hierarchical cluster analysis have also been noted in the development of analytical methods for this compound. moca.net.ua

Method Validation and Performance Evaluation of this compound Analytical Procedures

The validation of analytical methods is a critical requirement to ensure that a specific procedure is reliable, reproducible, and suitable for its intended purpose in the analysis of this compound. nih.govijsrst.com This process is conducted in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to assess various performance characteristics. ijsrst.comresearchgate.net The validation encompasses several key parameters, including precision, accuracy, linearity, detection limits, robustness, and specificity. nih.govbvsalud.org

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the percent relative standard deviation (%RSD). Accuracy assesses the closeness of the test results to the true or accepted reference value, often determined through recovery studies. bvsalud.org Analytical methods for this compound have demonstrated high levels of precision and accuracy across various techniques.

For example, a high-performance liquid chromatography (HPLC) method for determining sulphonated quinophthalones in this compound reported relative standard deviation values between 0.55% and 0.80%, indicating excellent precision. tandfonline.com The same study found recovery values ranging from 91.07% to 99.45%, confirming the method's accuracy. tandfonline.com Similarly, a validated HPLC-DAD method for 11 water-soluble dyes, including QY, showed precision ranging from 2.71% to 6.31% and recovery from 90.8% to 105.6%. upm.edu.my Electrochemical methods have also yielded strong results, with a voltammetric technique reporting calculated recoveries between 96% and 107% mdpi.com, and another study based on a multi-walled carbon nanotube sensor showing recoveries of 97.87% to 104.60%. electrochemsci.org A UV spectrophotometric method found accuracy to be in the range of 98.3% to 101.3%. ijsrst.comresearchgate.net

Table 1: Precision and Accuracy Data for this compound Analytical Methods

Analytical TechniquePrecision (%RSD)Accuracy (% Recovery)Source
HPLC0.55 - 0.8091.07 - 99.45 tandfonline.com
HPLC-DAD2.71 - 6.3190.8 - 105.6 upm.edu.my
Differential Pulse Voltammetry (DPV)Not Specified96 - 107 mdpi.com
UV Spectrophotometry< 2.098.3 - 101.3 ijsrst.comresearchgate.net
Electrochemical Sensor (MWCNT)1.51 - 3.2297.87 - 104.60 electrochemsci.org
HPLC-DAD (Box-Behnken)Low RSD> 90 acs.org

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Analytical methods for this compound have achieved excellent linearity and low detection limits. HPLC methods consistently show strong correlation coefficients, often greater than 0.999. ijsrst.comtandfonline.com An HPLC method for QY components had calibration ranges including 9.96–96.53% for monosulfonates and 0.10–5.00% for disulfonates. tandfonline.com The LOD and LOQ for various sulfonated components in this study ranged from 0.01% to 1.23% and 0.04% to 3.70%, respectively. tandfonline.com

Electrochemical methods are particularly noted for their high sensitivity. A voltammetric method using a renewable amalgam film electrode achieved an exceptionally low detection limit of 0.48 nmol L⁻¹ after a 90-second preconcentration time. mdpi.com Other electrochemical sensors have reported detection limits of 0.004 μM electrochemsci.orgdoi.org, 2.7x10⁻⁸ M nih.gov, and 0.002 μM. nih.gov

Table 2: Linearity and Detection Limit Data for this compound Analytical Methods

Analytical TechniqueLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Source
HPLC0.10 - 96.53% (component dependent)> 0.9990.01 - 1.23% (component dependent) tandfonline.com
UV SpectrophotometryNot Specified> 0.999Not Specified ijsrst.comresearchgate.net
Differential Pulse Voltammetry (DPV)Up to 105 nmol L⁻¹Not Specified0.48 nmol L⁻¹ mdpi.com
Electrochemical Sensor (MWCNT)0.02 - 10 μM0.9980.004 μM electrochemsci.orgdoi.org
Electrochemical Sensor (PVP)5x10⁻⁸ - 1x10⁻⁶ MNot Specified2.7x10⁻⁸ M nih.gov
Electrochemical Sensor (RGO)0.01 - 10 μMNot Specified0.002 μM nih.gov
HPLC-DADNot SpecifiedNot Specified0.2 - 0.5 µg/mL upm.edu.my

Specificity, or selectivity, is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bvsalud.org In the analysis of this compound, specificity is often confirmed by demonstrating that there is no interference from blank or placebo samples at the retention time or wavelength of the analyte. ijsrst.comresearchgate.net Methods developed for pharmaceutical dosage forms have been found to be specific with no interference observed from excipients. ijsrst.comresearchgate.net

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For this compound analysis, robustness studies involve varying conditions such as the pH of the mobile phase, accumulation potential, and accumulation time. electrochemsci.org In one study, deliberate changes to the standard and sample preparation process showed no impact on the results, proving the method to be robust. ijsrst.comresearchgate.net Another investigation found that for an electrochemical sensor, varying the pH (7.4-7.6), accumulation potential (0.38-0.42 V), and accumulation time (197-203 s) resulted in recoveries for this compound that remained within the range of 97.1% to 102.6%, demonstrating excellent robustness. electrochemsci.org

Iii. Toxicological and Biological Interaction Research of Quinoline Yellow

Advanced Genotoxicity Research of Quinoline (B57606) Yellow

The genotoxic potential of Quinoline Yellow has been the subject of various scientific investigations to understand its interaction with genetic material. These studies are crucial for assessing the safety of this widely used colorant.

In vitro studies using the human hepatoma cell line, HepG2, have been instrumental in evaluating the genotoxicity of this compound. These cells are metabolically competent, making them a suitable model to simulate the metabolic processes that might occur in the human liver. Research has demonstrated that this compound can induce DNA damage in HepG2 cells. One study found that the cosmetic dye this compound was genotoxic at low concentrations in these cells, showing a dose-dependent effect.

To further elucidate the nature of the DNA damage caused by this compound, researchers have employed specific assays such as the comet assay and the micronucleus assay. The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Studies have shown that this compound induces a dose-dependent increase in DNA damage in HepG2 cells as measured by the comet assay.

The cytokinesis-block micronucleus (CBMN) assay is utilized to assess both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Research has indicated that this compound can lead to the formation of micronuclei in HepG2 cells, suggesting it can cause chromosomal damage. These findings point towards both clastogenic and aneugenic effects of the dye.

Table 1: Summary of In Vitro Genotoxicity Assays for this compound

AssayCell LineKey FindingsReference
Comet AssayHepG2Dose-dependent increase in DNA damage. industrialchemicals.gov.au
Micronucleus AssayHepG2Increased frequency of micronuclei, indicating chromosomal damage (clastogenic and aneugenic effects). industrialchemicals.gov.au

Beyond inducing DNA damage, research has explored the impact of this compound on the cellular mechanisms that repair such damage. A study investigating the molecular basis of its genotoxicity found that this compound can modulate the expression of genes involved in DNA repair and cell cycle control in HepG2 cells. wikipedia.orgatamanchemicals.com

Specifically, treatment with this compound was found to significantly increase the expression of 20 genes related to various DNA repair pathways, including ATR/ATM signaling, nucleotide excision repair, base excision repair, mismatch repair, and double-strand break repair. wikipedia.orgatamanchemicals.com Additionally, genes involved in apoptosis were also upregulated. Conversely, one gene, LIG1, was downregulated. wikipedia.orgatamanchemicals.com This modulation of DNA repair genes suggests that while the cell attempts to counteract the damage induced by this compound, the compound's genotoxic mechanism is intertwined with the cell's DNA repair system.

Table 2: Modulation of DNA Repair Gene Expression by this compound in HepG2 Cells

DNA Repair PathwayAffected Genes (Upregulated)Affected Genes (Downregulated)Reference
ATR/ATM SignalingATR, RBBP8, RAD1, CHEK1, CHEK2, TOPB1 wikipedia.orgatamanchemicals.com
Nucleotide Excision RepairERCC1, XPA wikipedia.orgatamanchemicals.com
Base Excision RepairFEN1, MBD4LIG1 wikipedia.orgatamanchemicals.com
Mismatch RepairMLH1, MSH3, TP73 wikipedia.orgatamanchemicals.com
Double Strand Break RepairBLM wikipedia.orgatamanchemicals.com
Other DNA RepairBRIP1, FANCA, GADD45A, REV1 wikipedia.orgatamanchemicals.com
ApoptosisBAX, PPP1R15A wikipedia.orgatamanchemicals.com

Carcinogenicity Assessments and Long-Term Toxicological Studies of this compound

Long-term studies have been conducted to assess the carcinogenic potential and other chronic toxic effects of this compound. In a two-year feeding study with F344/N rats, there was some evidence of carcinogenic activity. epa.gov Male rats showed an increased incidence of hepatocellular adenoma, while females had a higher combined incidence of hepatocellular adenoma or carcinoma at the highest dose tested. epa.gov

In addition to carcinogenicity, these long-term studies have revealed other toxicological effects. Rats of both sexes exposed to this compound (specifically, the spirit-soluble form D&C Yellow No. 11) in their diet showed reduced body weights and a yellow discoloration of their bodies. industrialchemicals.gov.au Increased liver weights were also observed. industrialchemicals.gov.au Non-neoplastic liver lesions, including cytologic alterations and pigment deposition in various liver cells and renal tubules, were more frequent in exposed animals compared to controls. industrialchemicals.gov.au Furthermore, the severity of nephropathy was found to be increased in exposed rats. industrialchemicals.gov.au

Immunological and Allergic Response Investigations Related to this compound Exposure

The potential for this compound to elicit immunological and allergic reactions has also been a focus of research, particularly concerning skin sensitization.

There is evidence of cross-sensitivity between this compound (also known as D&C Yellow No. 10) and its chemically related compound, D&C Yellow No. 11 (this compound, spirit-soluble). researchgate.netnih.gov D&C Yellow No. 11 is the unsulfonated, spirit-soluble form, while this compound for food and drug use is a mixture of the sodium salts of the mono- and disulfonic acids, making it water-soluble.

Case reports have documented instances of contact dermatitis from products containing these dyes. epa.gov Patch testing has confirmed sensitization in individuals. In one case, a patient who was extremely sensitive to D&C Yellow No. 11 also showed a reaction to this compound, suggesting cross-reactivity between the two compounds. nih.gov This indicates that individuals sensitized to one form of the dye may also react to the other.

Dermatological Manifestations and Hypersensitivity Reactions

This compound has been identified as a substance capable of inducing dermatological reactions, primarily in the form of contact dermatitis and other hypersensitivity responses. Case studies have documented instances of skin reactions following exposure to products containing the dye.

One report detailed a patient with extreme sensitivity to D&C Yellow No. 11, a related quinophthalone dye, who also exhibited a reaction to this compound. nih.gov The patient had a positive patch test reaction to D&C Yellow No. 11 at a concentration as low as 0.00001% and also reacted to this compound at a 0.1% concentration. nih.gov Further analysis using high-pressure liquid chromatography to purify the compounds confirmed a true sensitivity to both D&C Yellow No. 11 and this compound, suggesting potential cross-reactivity between these chemically related dyes. nih.govnih.gov

Other reported cases include a 43-year-old female who developed soreness and swelling of the mouth, face, and eyelids after using a lipstick containing Solvent Yellow 33 (a form of this compound), and a 24-year-old female who experienced eyelid dermatitis from an eye cream with the same ingredient. industrialchemicals.gov.au In both instances, patch tests confirmed positive reactions to the chemical. industrialchemicals.gov.au The pathogenesis of contact eczema, a common manifestation, involves a cell-mediated immune reaction of the delayed type. scbt.com It is noted that a substance is clinically significant if it produces an allergic test reaction in over 1% of individuals tested. scbt.com

Molecular Interaction Studies of this compound with Biological Macromolecules

Spectroscopic and molecular modeling studies have been conducted to characterize the interaction between this compound (QY) and serum albumins, which are major transport proteins in the blood. nih.govresearchgate.net Research has confirmed that QY binds to Human Serum Albumin (HSA), forming a QY-HSA complex. nih.govresearchgate.netsci-hub.box This interaction affects the structural and functional properties of the protein. sci-hub.box

The formation of the complex was verified through various methods, including UV-visible absorption and fluorescence spectroscopy. nih.govsci-hub.boxnih.gov Studies showed that as the concentration of QY increased, the intrinsic fluorescence of HSA decreased, a phenomenon known as fluorescence quenching. nih.govsci-hub.box This quenching is indicative of the formation of the QY-HSA complex. sci-hub.box The binding affinity is described as moderate. nih.govsci-hub.box

Site-specific marker competition experiments and molecular docking results have further elucidated the binding location, suggesting that QY primarily binds to subdomain IIA of HSA. nih.govresearchgate.netsci-hub.box Similar studies investigating the interaction with Bovine Serum Albumin (BSA) found that QY binds to subdomain IB. nih.gov The binding of QY to HSA was also found to cause changes in the protein's secondary structure and microenvironment. nih.govsci-hub.box

Table 1: Spectroscopic and Binding Data for this compound Interaction with Serum Albumins

ParameterObservation with Human Serum Albumin (HSA)Observation with Bovine Serum Albumin (BSA)Technique Used
Complex FormationConfirmed QY-HSA complex formationConfirmed BSA-QY complex formationUV-visible & Fluorescence Spectroscopy
Fluorescence QuenchingStatic quenching mechanismStatic quenching mechanismFluorescence Spectroscopy
Binding SiteSubdomain IIA (Site I)Subdomain IB (Site III)Site Marker Competition & Molecular Docking
Structural ChangesCauses microenvironmental and secondary structure changesInduces alterations in the microenvironmentCircular Dichroism & 3D Fluorescence Spectroscopy

The primary intermolecular forces driving the binding of this compound to serum albumins have been identified through thermodynamic analysis and molecular docking studies. nih.govresearchgate.net For the interaction with Human Serum Albumin (HSA), hydrophobic forces and hydrogen bonding are the major contributors to the stability of the QY-HSA complex. nih.govresearchgate.netsci-hub.box

Thermodynamic parameters, such as enthalpy change (ΔH) and entropy change (ΔS), provide insight into the nature of these forces. For instance, negative enthalpy and positive entropy changes in one study suggested that the binding process is primarily driven by hydrophobic interactions and hydrogen bonds. researchgate.net Molecular docking simulations corroborate these findings, revealing that hydrophobic interactions, hydrogen bonding, and Pi-Sulfur interactions contribute to the binding and potential aggregation of Bovine Serum Albumin (BSA) induced by QY. nih.gov The interaction is spontaneous, as indicated by negative Gibbs free energy (ΔG) values. researchgate.net

Table 2: Intermolecular Forces in this compound-Albumin Binding

Force/InteractionRole in HSA BindingRole in BSA Binding
Hydrophobic InteractionsMajor roleContributory role
Hydrogen BondingMajor roleContributory role
Van der Waals ForcesPotential roleNot explicitly dominant
Pi-Sulfur InteractionsNot explicitly dominantContributory role

This compound Binding to Serum Albumins (e.g., Human Serum Albumin)

Conformational Perturbations and Structural Changes in Bound Proteins

This compound (QY) has been shown to induce significant conformational changes in various proteins upon binding. Research indicates that these interactions can lead to structural perturbations, primarily affecting the secondary structure of the protein.

One study focusing on hen egg-white lysozyme (B549824) (HEWL) demonstrated that increasing concentrations of this compound led to a loss of the protein's α-helical structure. nih.gov This alteration in the secondary structure is a key indicator of a conformational change. Similarly, investigations into the interaction of QY with α-lactalbumin (α-LA), a major whey protein, at an acidic pH of 2.0, revealed a distinct structural transition. The binding of QY induced a switch in the secondary structure of α-LA from its native α-helices to cross-β-sheets, a hallmark of amyloid-like structures. nih.gov

The interaction with myoglobin (B1173299) at pH 3.5 also results in conformational changes, as indicated by fluorescence and circular dichroism studies. researchgate.net These spectroscopic techniques are crucial for monitoring alterations in the protein's microenvironment and secondary structure. The binding of QY to bovine serum albumin (BSA) also leads to changes in the microenvironment of the protein, as observed through three-dimensional and synchronous fluorescence spectroscopy. nih.gov The inherent dynamism of protein structures allows them to exist in various conformational states; external molecules like QY can perturb this equilibrium, leading to functionally significant structural changes. patsnap.commdpi.com

These findings collectively demonstrate that this compound can act as a perturbing agent, altering the native conformation of proteins by disrupting their secondary structures. This can lead to partial unfolding and exposure of hydrophobic regions, which are often precursors to aggregation events.

This compound Interactions with Model Proteins (e.g., Lysozyme, Trypsin)

The interaction of this compound with model proteins has been a subject of significant research, providing insights into the dye's potential biological effects. Studies have utilized proteins like lysozyme and trypsin to characterize the binding and subsequent structural and functional consequences.

Interaction with trypsin, an essential digestive enzyme, has been investigated using various spectroscopic and computational methods. researchgate.net These studies have explored the effects of this compound on the structure and activity of trypsin, revealing that the dye can indeed bind to the enzyme. researchgate.net Thermal stability studies have shown that QY can increase the melting temperature (Tm) of trypsin by about 5°C, suggesting a stabilizing effect on the protein's structure up to a certain concentration. researchgate.net Furthermore, computational studies confirmed that the presence of this compound could make the trypsin molecule more compact. researchgate.net

In the case of hen egg-white lysozyme (HEWL), research has demonstrated that this compound can induce the formation of protein aggregates under physiological conditions (pH 7.4). nih.govresearchgate.net This interaction is not benign and leads to significant structural alterations, as detailed in the following sections. Molecular docking and simulation studies have been employed to further elucidate the binding, revealing that the complex formed between HEWL and QY is stable. nih.govresearchgate.net

A significant consequence of this compound's interaction with model proteins is the induction of aggregation and misfolding. nih.gov This phenomenon has been observed across different proteins and environmental conditions.

For instance, studies on hen egg-white lysozyme (HEWL) have shown that QY at concentrations between 25-100 µM induces aggregation at a physiological pH of 7.4. nih.govresearchgate.net Lower concentrations (5 and 10 µM) did not show a similar effect. nih.gov The formation of these aggregates was confirmed through various analytical techniques, including circular dichroism (CD), turbidity analysis, fluorescence measurements, and transmission electron microscopy (TEM). nih.govresearchgate.net The aggregates induced in HEWL by QY were characterized as having a cross-β secondary structure. researchgate.net

This compound also promotes the aggregation of α-lactalbumin (α-LA) at an acidic pH of 2.0, with optimal aggregation occurring at QY concentrations between 0.15 to 10.00 mM. nih.gov Below 0.1 mM, no aggregation was observed. nih.gov The resulting aggregates were identified as having an amyloid-like structure. nih.gov Similarly, QY was found to induce amorphous aggregation in myoglobin at pH 3.5, but not at pH 7.4, suggesting that the protein's conformational state, influenced by pH, is a critical factor for the dye-induced aggregation. researchgate.net Research on bovine serum albumin (BSA) also showed that higher concentrations of QY (80-400 µM) triggered its aggregation at pH 2.0. nih.gov

These findings highlight a consistent pattern where this compound, under specific conditions, can trigger a shift from a soluble, native protein state to an aggregated, often misfolded, state. nih.gov

The kinetics of protein aggregation induced by this compound reveal a rapid process that often deviates from classical nucleation-dependent pathways.

In the case of hen egg-white lysozyme (HEWL), the aggregation process is characterized as being nucleation-independent and occurring without a discernible lag phase. nih.gov This suggests that the dye facilitates a process where monomeric proteins are directly converted into polymeric aggregates. researchgate.netnih.gov This rapid aggregation is dependent on the concentration of the dye. researchgate.net

Similarly, the aggregation of α-lactalbumin induced by QY is a rapid process that escapes the lag phase. nih.gov The rate and extent of this aggregation are dependent on the concentrations of both the protein (α-LA) and this compound. nih.gov The kinetics of myoglobin aggregation in the presence of QY also follow a nucleation-independent pathway. researchgate.net

This pattern of rapid, concentration-dependent aggregation without a lag phase is a recurring theme in the interaction of this compound with various proteins. nih.govnih.gov Such kinetic profiles are crucial for understanding the underlying mechanism of how small molecules like QY can promote protein misfolding and aggregation. nih.govrsc.org

Model ProteinEffective QY Concentration for AggregationpH ConditionCharacteristics of Aggregation KineticsResulting Aggregate Structure
Hen Egg-White Lysozyme (HEWL)25-100 µM7.4Nucleation-independent, no lag phaseCross-β structure
α-Lactalbumin (α-LA)0.15-10.00 mM2.0Rapid process, no lag phaseAmyloid-like fibrils
Myoglobin0.2-5 mM3.5Nucleation-independentAmorphous
Bovine Serum Albumin (BSA)80-400 µM2.0Concentration-dependentFibrils

Mechanistic Insights into this compound Interaction with Specific Molecular Targets (e.g., Aryl Hydrocarbon Receptor, DNA Topoisomerase IV)

Beyond its interaction with general model proteins, research has identified specific molecular targets with which this compound interacts, providing mechanistic insights into its potential toxicological pathways.

Aryl Hydrocarbon Receptor (AHR): this compound has been identified as a potent agonist for the Aryl Hydrocarbon Receptor (AHR). nih.govresearchgate.net The AHR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, such as the CYP1A1 gene. nih.govnih.gov Studies have confirmed that QY activates the AHR, leading to the induction of CYP1A1 gene expression in MCF7 cells. nih.gov The AHR signaling pathway is a critical cellular sensor for a wide range of environmental compounds. nih.govmdpi.com The activation of AHR by QY establishes a clear molecular initiating event that can trigger downstream biological effects. nih.govresearchgate.net

DNA Topoisomerase IV: Quinolones, the chemical class to which this compound belongs, are well-known inhibitors of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication. nih.gov The mechanism of action involves the stabilization of a transient enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately cell death. nih.govresearchgate.net While the research on quinolones primarily focuses on their antibacterial properties, the interaction with topoisomerase IV represents a specific and well-characterized molecular mechanism. nih.govresearchgate.net The interaction is often mediated through a water-metal ion bridge, which coordinates the drug to the enzyme. nih.gov Mutations in the topoisomerase IV enzyme are a common cause of quinolone resistance in bacteria. nih.govmdpi.com This established interaction with a critical cellular enzyme highlights a potential mechanism for toxicity.

Research on Potential Endocrine Disrupting Activities of this compound

The interaction of this compound with the Aryl Hydrocarbon Receptor (AHR) forms the basis for research into its potential endocrine-disrupting activities. Endocrine-disrupting chemicals are substances that can interfere with the body's endocrine system and produce adverse effects. nih.govmdpi.com

Crosstalk between the AHR and estrogen receptor (ER) signaling pathways is a well-established phenomenon. nih.gov Research has shown that in addition to activating the AHR, this compound also inhibits estrogen receptor (ER) signaling in an AHR-dependent manner. nih.gov This finding provides direct evidence for the endocrine-disrupting potential of this compound, as it demonstrates an ability to modulate a key hormone signaling pathway. nih.gov This activity raises toxicological concerns and suggests that QY could interfere with normal hormonal balance. nih.govresearchgate.net The modulation of AHR/ER signaling by this compound dyes points to the need for systematic screening of such compounds for potential endocrine-disrupting effects. nih.gov

Iv. Environmental Fate, Degradation, and Remediation Research of Quinoline Yellow

Environmental Partitioning and Distribution Studies of Quinoline (B57606) Yellow

The environmental distribution of Quinoline Yellow is governed by its physicochemical properties, which dictate its movement and accumulation in different environmental compartments.

This compound is a water-soluble, anionic dye. nih.gov This high water solubility, combined with a low n-octanol/water partition coefficient (log K_ow_ of -3.04), indicates a low potential for bioaccumulation in organisms. carlroth.com Its interaction with soil and sediment is also limited. The soil organic carbon-water (B12546825) partitioning coefficient (log K_OC_) is 1.266, suggesting that this compound has low adsorption to soil organic matter. carlroth.com Consequently, it is expected to have high mobility in soil. nih.gov In aquatic systems, its anionic nature means it is not expected to significantly adsorb to suspended solids and sediment. nih.gov Due to its low estimated vapor pressure, volatilization from both moist and dry soil surfaces is not considered an important environmental fate process. nih.gov

Table 1: Environmental Partitioning Properties of this compound

PropertyValueInterpretationSource(s)
Partition Coefficient (n-octanol/water), log K_ow -3.04 (at pH 4.35, 24°C)Low potential for bioaccumulation in fatty tissues. carlroth.com
Soil Organic Carbon/Water Partition Coefficient, log K_OC_ 1.266Low adsorption to soil and sediment; high mobility expected. carlroth.com
Henry's Law Constant 2.9 x 10⁻²⁰ atm-cu m/mole (estimated)Volatilization from water surfaces is not an important fate process. nih.gov
Vapor Pressure 4.0 x 10⁻²² mm Hg (estimated at 25°C)Not expected to volatilize from soil surfaces. nih.gov

The potential for long-range environmental transport of this compound appears limited. Its extremely low vapor pressure suggests that atmospheric transport in a gaseous phase is negligible. nih.gov If released to the air, it is expected to exist solely in the particulate phase and be removed via wet or dry deposition. nih.gov While direct studies on its long-range transport in water are not extensively documented, its high water solubility and high mobility in soil suggest a potential for transport within aqueous systems. nih.gov

Biodegradation Mechanisms and Microbial Transformations of this compound

Biodegradation by microorganisms is a key process in the environmental breakdown of synthetic dyes like this compound.

The biotransformation of this compound has been observed under both aerobic and anaerobic conditions. bioline.org.brbioline.org.br The primary mechanism involves the reductive cleavage of the dye's chromophoric group, which is responsible for its color. bioline.org.br This process is mediated by microbial enzymes, specifically cytosolic flavin-dependent reductases. bioline.org.brbioline.org.br These enzymes transfer electrons, generated through the metabolism of a co-substrate like soluble starch, to the chromophore. bioline.org.br This reduction results in the formation of colorless metabolites, likely aromatic amines, which may then undergo further degradation. bioline.org.brnih.gov Research has shown that for certain intestinal bacteria, the decolorization of this compound is more efficient under aerobic conditions compared to anaerobic ones. bioline.org.bracademicjournals.orgresearchgate.net

Specific bacterial strains have been identified for their ability to decolorize and transform this compound. Human intestinal bacteria, in particular, have been a focus of study. Additionally, microbial consortia have demonstrated high efficiency in treating dye effluents containing this compound.

Table 2: Microbial Strains Involved in this compound Biotransformation

Microbial Strain/ConsortiumTypeKey FindingsSource(s)
Streptococcus faecalis BacteriumCapable of decolorizing this compound under both aerobic and anaerobic conditions. bioline.org.brbioline.org.br
Escherichia coli BacteriumDemonstrated biotransformation of this compound, with higher efficiency in aerobic environments. bioline.org.brbioline.org.br
Microbial Consortium (MC) incl. Klebsiella sp. BacteriaA consortium achieved an overall dye removal efficiency of 96.5% in an effluent containing this compound among other dyes. mdpi.com

The efficiency of this compound biodegradation is influenced by several environmental and operational factors that affect microbial activity and the availability of the dye.

Oxygen Availability : The presence of oxygen can significantly impact degradation rates. For human intestinal bacteria like E. coli and S. faecalis, decolorization of this compound was found to be more effective under aerobic conditions than anaerobic ones. bioline.org.brbioline.org.br

Presence of Co-substrates : The availability of an external electron donor is crucial. The metabolism of soluble starch was shown to generate the necessary redox equivalents for the reduction of the dye's chromophore, enhancing biotransformation. bioline.org.brbioline.org.br

pH and Temperature : Like most microbial processes, the degradation of dyes is sensitive to pH and temperature, which affect enzyme activity and microbial growth. tandfonline.com For instance, the degradation of the related compound quinoline by Rhodococcus gordoniae was optimal at a pH of 8.0 and a temperature of 30°C. nih.gov

Initial Dye Concentration : High concentrations of synthetic dyes can be toxic or inhibitory to microorganisms, potentially slowing or halting the biodegradation process. tandfonline.com

Microbial Community : The composition and adaptation of the microbial population are critical. The use of a microbial consortium, which contains multiple species with potentially synergistic metabolic capabilities, has been shown to be highly effective for treating effluents with mixed dyes, including this compound. mdpi.com

Table 3: Factors Affecting this compound Biodegradation

FactorEffect on Biodegradation EfficiencySource(s)
Oxygen Decolorization can occur aerobically and anaerobically; higher efficiency observed under aerobic conditions for some bacteria. bioline.org.brbioline.org.br
Co-substrates (e.g., starch) Essential for providing electron donors to drive the reductive decolorization process. bioline.org.brbioline.org.br
pH Influences microbial enzyme activity; optimal ranges are specific to the degrading microorganisms. tandfonline.comnih.gov
Temperature Affects microbial growth and metabolic rates; optimal temperatures are strain-dependent. tandfonline.comnih.gov
Dye Concentration High concentrations can be inhibitory to microbial activity. tandfonline.com
Microbial Consortium Can provide broader and more robust degradation capabilities compared to single strains. mdpi.com

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are environmentally sound techniques that utilize highly reactive species, primarily hydroxyl radicals, to break down recalcitrant organic pollutants like this compound into simpler, less harmful compounds. mdpi.com Heterogeneous photocatalysis and Fenton-like processes are prominent among these methods.

Photocatalysis is a process where a semiconductor material, upon absorbing light energy, generates electron-hole pairs that initiate powerful oxidation-reduction reactions. mdpi.com This technology has been extensively investigated for the degradation of dyes in wastewater.

Research has focused on developing and utilizing efficient photocatalysts that can be activated by a broad spectrum of light, including visible light.

Silver Phosphate (B84403) (Ag₃PO₄): Silver phosphate has emerged as a highly effective photocatalyst for the degradation of this compound, demonstrating superior activity under both UVA and visible light irradiation. mdpi.commdpi.com Studies have shown that Ag₃PO₄, synthesized via a simple precipitation method, can successfully induce the degradation of this hazardous dye. researchgate.net When compared to the widely used commercial photocatalyst Titanium Dioxide (Degussa P25), silver phosphate was found to be 1.6 times more efficient in degrading this compound under UVA light. mdpi.comresearchgate.net The high photocatalytic activity of Ag₃PO₄ is attributed to its excellent ability to generate oxidizing holes in the valence band. mdpi.com

Titanium Dioxide (TiO₂): Titanium dioxide is a well-established photocatalyst known for its high stability, affordability, and non-toxic nature, making it one of the most studied materials for wastewater treatment. uprp.eduijasrm.com Research has confirmed the efficacy of TiO₂ nanoparticles in the photocatalytic degradation of this compound under UV irradiation. researchgate.netnih.gov Studies have investigated various forms of TiO₂, including anatase nanoparticles and mixed oxides like ZnO-TiO₂, to enhance degradation efficiency. researchgate.netnih.gov While effective, the performance of TiO₂ can be influenced by numerous factors, and in some direct comparisons, it has been shown to be less efficient than newer materials like silver phosphate for this compound degradation. mdpi.com

Table 1: Performance of Novel Photocatalysts in this compound Degradation

Photocatalyst Light Source Key Findings Reference
Silver Phosphate (Ag₃PO₄) UVA & Visible Light 1.6 times more efficient than TiO₂ P25 under UVA light. mdpi.comresearchgate.net mdpi.com, researchgate.net
Titanium Dioxide (TiO₂) UV Light Successfully degrades this compound; efficiency is highly dependent on concentration and other parameters. uprp.eduresearchgate.net uprp.edu, researchgate.net, nih.gov
1% Iron-doped ZnS Not Specified Achieved approximately 66.3% degradation with 500 ppm of nanoparticles after 270 minutes. researchgate.net researchgate.net

The efficiency of the photocatalytic degradation of this compound is significantly dependent on various operational parameters. Optimizing these conditions is crucial for maximizing degradation rates.

Catalyst Concentration: The amount of photocatalyst used is a critical factor. For silver phosphate, the degradation rate increased with the catalyst dose, reaching a maximum at a concentration of 0.5 g/L. mdpi.com Increasing the catalyst concentration beyond this optimum led to reduced photoactivity, likely due to light scattering and aggregation of catalyst particles. mdpi.com For titanium dioxide nanoparticles, the optimal concentration can vary; one study found that concentrations of 0.010 and 0.015 g/L achieved a remarkable 99% degradation of this compound, outperforming higher concentrations. uprp.edu Another study using a ZnO-TiO₂ mixed oxide found the optimal catalyst dose to be 2.5 g/L. nih.gov

pH of the Solution: The pH of the reaction medium plays a vital role in the surface charge of the photocatalyst and the dye molecule. For Ag₃PO₄, the highest degradation rate for this compound was observed at a neutral pH of approximately 7. mdpi.com The rate constant decreased significantly at both lower (acidic) and higher (alkaline) pH values. mdpi.com In contrast, for TiO₂, one study reported the maximum degradation efficiency (97%) at a highly alkaline pH of 11.5. researchgate.net

Initial Dye Concentration: The initial concentration of the pollutant also affects the degradation efficiency. For Ag₃PO₄, the optimal initial concentration of this compound was determined to be 20 ppm. mdpi.comresearchgate.net Generally, higher initial concentrations can lead to a decrease in degradation efficiency as more dye molecules compete for the limited active sites on the photocatalyst surface. researchgate.net

Table 2: Optimal Parameters for Photocatalytic Degradation of this compound

Parameter Photocatalyst Optimal Value Reference
Catalyst Concentration Silver Phosphate (Ag₃PO₄) 0.5 g/L mdpi.com, researchgate.net
Catalyst Concentration Titanium Dioxide (TiO₂) 0.010 - 0.015 g/L uprp.edu
pH Silver Phosphate (Ag₃PO₄) ~7 mdpi.com, researchgate.net
pH Titanium Dioxide (TiO₂) 11.5 researchgate.net

The ultimate goal of AOPs is the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic salts. mdpi.com

Mineralization: Total Organic Carbon (TOC) analysis is used to assess the degree of mineralization. For the photocatalytic degradation of this compound using Ag₃PO₄, studies confirmed almost complete mineralization. mdpi.comresearchgate.net However, the process can be slow. After 70 minutes of UVA irradiation, which was sufficient for the complete disappearance of the dye's color, only 5% of the total organic carbon was removed. mdpi.com Complete mineralization, or total TOC removal, was achieved after 48 hours of irradiation, indicating that the intermediate products formed during degradation were more resistant to oxidation. mdpi.com

Intermediate Products: The identification of intermediate compounds is crucial for understanding the degradation pathway. Using liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-ESI-HRMS), researchers have identified at least eight different intermediate degradation products during the photocatalysis of this compound with Ag₃PO₄. mdpi.comresearchgate.net These products were different from those identified when using TiO₂ as the photocatalyst, suggesting distinct degradation mechanisms for each catalyst. mdpi.com

The Electro-Fenton process is an electrochemical AOP where hydroxyl radicals are generated in situ through the reaction of electrochemically produced hydrogen peroxide (H₂O₂) with a ferrous iron catalyst. gitisa.it Fenton-like processes use other catalysts or conditions to generate these powerful oxidants. eeer.orgelectrochemsci.org

The degradation efficiency in Electro-Fenton and Fenton-like systems is driven by the type and quantity of oxidizing species produced.

Hydroxyl Radicals (•OH): The primary oxidant in most Fenton and Fenton-like systems is the hydroxyl radical (•OH), a highly reactive and non-selective species capable of oxidizing a wide range of organic compounds. gitisa.it In a copper sulfate-catalyzed Fenton-like system, •OH radicals were shown to be the key species for degrading quinoline. eeer.org The degradation mechanism involves the attack of these radicals on the nitrogen-containing ring of the quinoline molecule, followed by the benzene (B151609) ring. eeer.org Similarly, in a three-dimensional Electro-Fenton system using Fe-Co-Ni-P/g-C₃N₄ particles, the generation of •OH radicals was confirmed to be the driving force behind the high removal rate of quinoline. electrochemsci.org The efficiency of •OH radical generation, and thus the degradation rate, is influenced by parameters such as H₂O₂ concentration, current density, and pH. mdpi.comqu.edu.qa

Active Chloric Species: When chloride ions (Cl⁻) are present in the wastewater, for instance, from the addition of sodium chloride (NaCl) as a supporting electrolyte, they can be oxidized at the anode to form active chloric species (e.g., chlorine, hypochlorite). mdpi.com These species are also powerful oxidants that can contribute significantly to the degradation of pollutants. mdpi.com In a bipolar Electro-Fenton process used to treat quinoline solution, the use of NaCl as an electrolyte resulted in the generation of both hydroxyl radicals and active chloric species. mdpi.comresearchgate.net This combined attack led to a high degradation efficiency, with 75.56% of the chemical oxygen demand (COD) removed in just 20 minutes. mdpi.comresearchgate.net The degradation pathway in this system involved the formation of chlorinated intermediates, such as 4-chloro-2(1H)-quinolinone and 5,7-dichloro-8-hydroxyquinoline. mdpi.com

Table 3: Oxidants in Electro-Fenton and Fenton-Like Degradation of Quinoline

Process Catalyst/System Primary Oxidants Key Findings Reference
Fenton-Like Copper Sulfate (CuSO₄) •OH radicals 99.5% quinoline removal and 87.2% TOC removal were achieved. •OH radicals attack the nitrogen ring first. eeer.org
3D Electro-Fenton Fe-Co-Ni-P/g-C₃N₄ particles •OH radicals Achieved 90.95% COD removal. Degradation is promoted by •OH radicals generated on the particle surfaces. electrochemsci.org
Bipolar Electro-Fenton Iron anode with NaCl electrolyte •OH radicals, Active Chloric Species Achieved 75.56% COD removal in 20 minutes due to the synergistic effect of both oxidant types. mdpi.com, researchgate.net

Electro-Fenton and Fenton-Like Degradation Studies of this compound

Reaction Kinetics and pH Influence in Advanced Oxidation Systems

The degradation of this compound (QY) in various Advanced Oxidation Processes (AOPs) is widely reported to follow pseudo-first-order kinetics. researchgate.net The rate of this degradation is significantly influenced by the pH of the solution, with the optimal pH varying depending on the specific AOP system employed.

In photocatalytic systems, the pH affects the surface charge of the catalyst and the speciation of the dye, thereby influencing the reaction efficiency. For instance, during the photocatalytic degradation of QY using silver phosphate (Ag₃PO₄) under UVA light, the highest rate constant (0.094 min⁻¹) was achieved at a neutral pH of 7. researchgate.net The degradation rate was observed to decrease sharply by 65–90% at pH levels below 7 and by 40–50% at pH levels above this. researchgate.net Conversely, when using a titanium dioxide (TiO₂) photocatalyst, the rate of photodecolorization was found to increase with a rise in pH, reaching its maximum efficiency of 97% at a highly alkaline pH of 11.5. researchgate.net Similarly, research using zinc oxide (ZnO) nanoparticles under sunlight demonstrated that degradation efficiency was highly dependent on pH, which was studied in a range from 3 to 11. dergipark.org.tr

In heterogeneous Fenton and photo-Fenton systems using a CuO/Fe₂O₃ catalyst, the process also fits a pseudo-first-order model. nilechemicals.com Because the this compound molecule is anionic, a pH below 9 creates an attraction between the catalyst and the dye, which promotes the catalytic action. nilechemicals.com In electrochemical oxidation using multi-walled carbon nanotube modified electrodes, the peak oxidation current for QY increased as the pH rose to 7.5, after which the current began to decrease. cpachem.com

Table 1: Influence of pH on this compound Degradation Rate in Various AOPs

Advanced Oxidation System (AOS)Catalyst/ElectrodeOptimal pHKinetic ModelSource(s)
Photocatalysis (UVA)Silver Phosphate (Ag₃PO₄)7.0Pseudo-first-order researchgate.net
Photocatalysis (UV)Titanium Dioxide (TiO₂)11.5Pseudo-first-order (Langmuir-Hinshelwood) researchgate.net
Photocatalysis (Sunlight)Zinc Oxide (ZnO) NPs3.0-11.0 (Range Studied)First-order (Langmuir-Hinshelwood) dergipark.org.tr
Heterogeneous FentonCuO/Fe₂O₃<9.0Pseudo-first-order nilechemicals.com
Electrochemical OxidationMWCNT Modified ITO7.5Adsorption-controlled cpachem.com

Elucidation of this compound Degradation Pathways and By-product Formation

The degradation of the complex this compound molecule proceeds through the formation of several smaller intermediate compounds before its eventual mineralization into carbon dioxide, water, and inorganic salts. researchgate.net The specific intermediates identified can vary based on the degradation method used.

In studies involving the photocatalytic degradation of QY with an Ag₃PO₄ catalyst, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) identified at least eight intermediate products. researchgate.net Among these, quinoline sulfonic acid (m/z = 208.0074) was identified, which indicates a C-C bond cleavage and helps to locate the sulfonic group on the quinoline ring. researchgate.net Another identified intermediate was a carboxylated quinoline sulfonic acid (m/z = 251.9977), likely formed by the cleavage of the five-carbon ring. researchgate.net

During degradation with a TiO₂ catalyst, the pathway was found to involve the formation of various carboxylic acids . researchgate.net Of these intermediates, acetic acid was identified as the most persistent organic compound, requiring a longer period to be fully degraded. researchgate.net Broader analyses suggest that the oxidation of this compound can lead to various quinoline derivatives and that toxic intermediates such as sulfonated quinoline derivatives may form. acs.org

Table 2: Identified Intermediate Products from this compound Degradation

Intermediate Productm/z or FormulaDegradation SystemSource(s)
Quinoline Sulfonic Acid208.0074Photocatalysis (Ag₃PO₄) researchgate.net
Carboxylated Quinoline Sulfonic Acid251.9977Photocatalysis (Ag₃PO₄) researchgate.net
Carboxylic Acids (general)Not specifiedPhotocatalysis (TiO₂) researchgate.net
Acetic AcidCH₃COOHPhotocatalysis (TiO₂) researchgate.net
Sulfonated Quinoline DerivativesNot specifiedGeneral Oxidation acs.org

Research into the degradation of this compound is predominantly focused on aqueous-phase remediation techniques, particularly photodegradation, due to its direct application in treating industrial wastewater. The photodegradation pathway involves the generation of highly reactive species, like hydroxyl radicals, which attack the dye molecule. researchgate.netmdpi.com This process initiates the breakdown of the compound, leading to the cleavage of the chromophore, which results in decolorization, followed by the fragmentation of the aromatic rings into smaller intermediates like carboxylic acids, and ultimately, complete mineralization. researchgate.netresearchgate.netcabidigitallibrary.org

In contrast, detailed studies on the specific pathways of thermal degradation are less common in the available scientific literature. Thermogravimetric analysis (TGA) has been used to assess the thermal stability of this compound, showing it undergoes a multi-stage weight loss process upon heating. carlroth.com One study indicates the dye is stable up to 200°C, with the main weight loss stage occurring between 722.85°C and 798.00°C. carlroth.com Another source notes a decomposition temperature range of >363.2 – <367 °C. carlroth.comscbt.com Hazardous decomposition products from combustion are noted to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx), which are typical pyrolysis products of organic materials. cpachem.comrsc.org However, a step-by-step comparative analysis of the intermediate products formed during thermal versus photodegradation is not extensively detailed in existing research.

Environmental Remediation Strategies for this compound Contamination

A variety of physical, chemical, and biological methods have been investigated for the removal of this compound from water sources, driven by the need to treat contaminated industrial effluents. nih.gov These strategies range from advanced oxidation and adsorption to microbial degradation.

Key remediation strategies include:

Advanced Oxidation Processes (AOPs): AOPs are highly effective for dye degradation and mineralization. scbt.com Heterogeneous photocatalysis, using semiconductor catalysts like TiO₂, Ag₃PO₄, and ZnO, has been extensively studied. researchgate.netresearchgate.netdergipark.org.tr These processes use light to generate powerful oxidizing agents that destroy the dye molecule. researchgate.net Other AOPs, such as the heterogeneous Fenton process (using catalysts like CuO/Fe₂O₃ with hydrogen peroxide), have also proven effective, achieving complete removal of QY under optimal conditions. nilechemicals.com

Adsorption: This physical method involves binding the dye molecules to the surface of an adsorbent material. It is considered a versatile and efficient technique. researchgate.net Cost-effective adsorbents derived from waste materials, such as bottom ash (a power plant waste) and de-oiled soya (an agricultural waste), have been successfully used to remove and recover this compound. cabidigitallibrary.orgfao.org Conventional adsorbents like activated carbon are also effective. atamanchemicals.com

Bioremediation: This strategy utilizes the metabolic processes of microorganisms to break down dye molecules. chromspec.com It is considered an environmentally friendly alternative to physicochemical treatments. atamanchemicals.com Research has shown that microbial consortiums, primarily composed of Klebsiella species, can achieve a removal efficiency of up to 96.5% for a mixture of dyes including this compound. chromspec.com Various microorganisms, including bacteria, fungi, and algae, can decolorize and mineralize different types of dyes. atamanchemicals.comchromspec.com

Other Techniques: Other methods explored for dye removal include coagulation-flocculation, chemical oxidation, and the Emulsion Liquid Membrane (ELM) technique, which has been successfully used to extract anionic dyes like this compound from aqueous solutions. researchgate.netatamanchemicals.com

Table 3: Overview of Environmental Remediation Strategies for this compound

StrategySpecific MethodKey Materials/AgentsSource(s)
Advanced Oxidation Processes (AOPs)PhotocatalysisTiO₂, Ag₃PO₄, ZnO researchgate.netresearchgate.netdergipark.org.tr
Heterogeneous FentonCuO/Fe₂O₃, H₂O₂ nilechemicals.com
Electrochemical OxidationMWCNT Electrodes cpachem.com
AdsorptionWaste Material AdsorptionBottom Ash, De-oiled Soya cabidigitallibrary.orgfao.org
Conventional AdsorptionActivated Carbon atamanchemicals.com
BioremediationMicrobial DegradationMicrobial Consortiums (e.g., Klebsiella sp.) chromspec.com
Membrane SeparationEmulsion Liquid Membrane (ELM)Kerosene, Aliquat 336

V. Regulatory Science and Risk Assessment Research of Quinoline Yellow

Methodologies for Exposure Assessment in Regulatory Contexts

Regulatory bodies such as the European Food Safety Authority (EFSA) employ systematic methodologies to estimate the dietary exposure of populations to food additives like Quinoline (B57606) Yellow. These assessments are crucial for determining whether intake levels are likely to exceed the established Acceptable Daily Intake (ADI).

The foundation of an accurate exposure assessment is the collection of comprehensive data on the presence of the additive in the food supply. nih.gov Regulatory authorities issue calls for data to relevant stakeholders, including food industry associations and manufacturers, to gather information on the actual usage levels of Quinoline Yellow in various food categories. nih.goveuropa.eu For instance, during a refined exposure assessment, EFSA requested and received usage levels for 6 out of 28 food categories in which this compound is authorized, along with 6,266 analytical results from food samples. nih.goveuropa.euatamanchemicals.com This data, which details the concentration of the additive in specific products, is combined with information from comprehensive national food consumption surveys. nih.goveuropa.eu These surveys provide detailed statistics on the dietary habits of different population groups, including vulnerable groups like toddlers and children who may have higher exposure relative to their body weight. nih.govmdpi.com

Once data on usage levels and food consumption is collected, refined exposure models are developed to estimate intake. nih.gov These models are more sophisticated than initial tiered assessments and aim to provide a more realistic picture of consumer exposure. EFSA, for example, has utilized several scenarios in its assessments of this compound: nih.goveuropa.euatamanchemicals.com

Maximum Permitted Level (MPL) Scenario : This conservative scenario assumes that the additive is present at the maximum legally permitted levels in all authorized food categories.

Refined Non-Brand-Loyal Scenario : This model uses the mean of reported usage and analytical levels, assuming consumers consume a variety of brands.

Refined Brand-Loyal Scenario : This scenario assumes that a consumer consistently chooses the brand with the highest reported use level of the additive, representing a high-exposure situation.

By applying these scenarios, regulators can estimate mean and high-level (e.g., 95th percentile) exposure for different population groups. nih.gov Following regulatory changes that lowered the MPLs for this compound, a 2015 EFSA assessment using these refined scenarios concluded that mean and high-level exposure estimates were below the newly established ADI for all population groups across all three scenarios. nih.goveuropa.euusamvcluj.ro

Scientific Opinions and Re-evaluations of this compound Safety

The safety of this compound has been subject to multiple re-evaluations by key international and national scientific bodies, leading to significant changes in its recommended ADI.

Initially, both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the EU's Scientific Committee for Food (SCF) established an ADI of 0-10 mg/kg of body weight (bw) per day in 1984. usamvcluj.roeuropa.euinchem.org However, as part of a systematic re-evaluation of all approved food additives, the EFSA Panel on Food Additives and Nutrient Sources (ANS) issued a new scientific opinion in 2009. europa.eulegislation.gov.uk This re-evaluation considered studies not previously assessed by JECFA or the SCF, including a chronic toxicity and carcinogenicity study in rats. usamvcluj.roeuropa.eu Based on a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day from this study, and applying a standard uncertainty factor of 100, the EFSA Panel established a much lower ADI of 0.5 mg/kg bw/day. usamvcluj.roeuropa.eulegislation.gov.uk The Panel noted at the time that refined intake estimates were generally well above this new, more stringent ADI. europa.eueuropa.eu

JECFA has also reviewed the safety of this compound on several occasions. In 2011, it established a temporary ADI of 0-5 mg/kg bw. nih.govmdpi.com Later, at its 82nd meeting in 2016, JECFA established a new ADI of 0-3 mg/kg bw. nih.goviacmcolor.orgwho.int This was based on the NOAEL of 250 mg/kg bw per day for effects on body and organ weights in long-term studies in rats on D&C Yellow No. 10, a substance for which the toxicology data was considered applicable to this compound. who.int

Regulatory Body Year of Evaluation Acceptable Daily Intake (ADI) (mg/kg bw/day) Key Remarks
JECFA / SCF19840-10Initial ADI established by both committees. europa.euinchem.org
EFSA20090.5New, lower ADI based on re-evaluation of toxicological studies. usamvcluj.roeuropa.eulegislation.gov.uk
JECFA20110-5 (Temporary)Temporary ADI established, withdrawing the previous 0-10 mg/kg value. nih.govmdpi.comwho.int
JECFA20160-3New ADI established based on toxicology data for D&C Yellow No. 10. iacmcolor.orgwho.int

Interplay of Scientific Evidence and Regulatory Decision-Making Processes

The process for regulating food additives like this compound demonstrates a direct link between scientific risk assessment and regulatory management. The scientific opinions delivered by bodies like EFSA serve as the foundation for legislative action by policymakers such as the European Commission.

A clear example of this interplay occurred following EFSA's 2009 opinion, which significantly lowered the ADI for this compound to 0.5 mg/kg bw/day and highlighted that exposure could exceed this new level. europa.eulegislation.gov.uk In response to this scientific advice, the European Commission amended Annex II to Regulation (EC) No 1333/2008. nih.govusamvcluj.rolegislation.gov.uk This amendment, through Commission Regulation (EU) No 232/2012, revised the conditions of use and lowered the Maximum Permitted Levels (MPLs) for this compound in the food categories where its use was still authorized. nih.govusamvcluj.rolegislation.gov.uk The reductions in MPLs were substantial, ranging from a factor of 1.1 to 50 depending on the food type, and took effect from June 2013. nih.goveuropa.eu This regulatory action was a direct measure to ensure that consumer exposure would remain within the new, safer limits recommended by the scientific authority. legislation.gov.uk Subsequently, EFSA was requested to perform a new refined exposure assessment to verify that the new, lower MPLs were indeed protective of public health, which they were found to be. nih.goveuropa.eu

Cross-National Regulatory Landscape Analysis for this compound

The regulation of this compound varies significantly across different jurisdictions, reflecting differing regulatory philosophies and interpretations of the available scientific data.

In the European Union , this compound is an approved food additive designated by the E number E104. wikipedia.org Its use is permitted only in specific food categories and must adhere to the strictly defined MPLs laid out in Regulation (EC) No 1333/2008, which were lowered in 2012. usamvcluj.rolegislation.gov.ukeuropa.eu Foods containing this compound must also carry a label stating "may have an adverse effect on activity and attention in children."

In the United States , the regulatory status is different. The substance is known as D&C Yellow No. 10 and is permanently listed by the Food and Drug Administration (FDA) for use in drugs and cosmetics. iacmcolor.orgwikipedia.orgchpa.org However, it is not approved for use in food products. usamvcluj.rowikipedia.orgchpa.org The FDA reviewed the evidence, including the Southampton study which suggested a link between certain food colors and hyperactivity, but concluded that no change to the regulatory status was warranted. wikipedia.orgchpa.org

In Japan , the regulations are even more stringent. The use of this compound in food or medication is prohibited. usamvcluj.rojetro.go.jpmhlw.go.jp It is, however, permitted for use in cosmetics. ulprospector.comatamanchemicals.com

This divergence highlights a global landscape where the same chemical compound is subject to a range of regulatory controls, from permitted with restrictions in the EU, to limited non-food use in the USA, to a ban on food use in Japan. markwideresearch.com

Jurisdiction Identifier Status in Food Status in Drugs & Cosmetics Key Regulatory Notes
European Union E104Permitted in specific food categories with Maximum Permitted Levels (MPLs). usamvcluj.rolegislation.gov.ukeuropa.euPermitted.Mandatory warning label regarding potential effects on children's activity and attention. ADI is 0.5 mg/kg bw/day. iacmcolor.org
United States D&C Yellow No. 10Not permitted for use in food. usamvcluj.rowikipedia.orgchpa.orgPermitted for use in externally applied drugs and cosmetics. iacmcolor.orgchpa.orgSubject to certification by the FDA.
Japan This compoundNot permitted for use in food. usamvcluj.romhlw.go.jpPermitted in cosmetics. ulprospector.comatamanchemicals.comStrict prohibition on its use as a food additive. usamvcluj.rojetro.go.jp

Vi. Broader Impact and Future Directions in Quinoline Yellow Research

Development of Novel Analytical Probes and Sensors for Quinoline (B57606) Yellow Detection

The accurate and sensitive detection of Quinoline Yellow (QY) in various matrices, particularly in foodstuffs, is of paramount importance for ensuring food safety and regulatory compliance. This has spurred the development of innovative analytical probes and sensors with enhanced performance characteristics.

Fluorescence-based sensing has emerged as a promising approach. For instance, L-cysteine stabilized copper nanoclusters (L-Cys-CuNCs) have been utilized as a fluorescent probe for the selective detection of QY. nih.gov This method operates on the principle of fluorescence quenching of the nanoclusters upon interaction with QY, enabling a detection limit as low as 0.11 μM. nih.gov Another novel approach identified QY itself as an aggregation-induced emission (AIE) active molecule. rsc.org This intrinsic property was harnessed to develop a detection method using chitosan (B1678972) as a probe, which proved effective in detecting QY in beverages like orange juice and wine. rsc.org

Electrochemical sensors offer another powerful tool for QY detection, prized for their sensitivity, speed, and cost-effectiveness. A variety of modified electrodes have been fabricated to enhance the electrochemical response towards QY. One such sensor, based on a polyvinylpyrrolidone (B124986) (PVP)-modified carbon paste electrode, demonstrated a remarkable increase in the oxidation peak current of QY due to the strong accumulation ability of PVP. nih.gov This sensor achieved a detection limit of 2.7×10⁻⁸ M. nih.gov Another innovative design employed a multi-walled carbon nanotube (MWCNT) modified indium tin oxide (ITO) electrode, fabricated using a layer-by-layer self-assembly method. electrochemsci.orgdoi.org This sensor exhibited a wide linear range and a low detection limit of 0.004 μM. doi.org Furthermore, a renewable amalgam film electrode (Hg(Ag)FE) has been developed, offering high sensitivity with a detection limit of 0.48 nmol L⁻¹. mdpi.com Liquid crystal (LC)-based sensors have also been designed for the ultra-sensitive and label-free detection of QY. nih.gov By decorating the LC interface with a cationic surfactant, a detectable change in the liquid crystal's alignment occurs in the presence of QY, allowing for detection at the femtomolar level. nih.gov

Interactive Data Table: Comparison of Novel Sensors for this compound Detection

Sensor TypeProbe/ModifierDetection LimitSample MatrixReference
Fluorescence SensorL-cysteine stabilized copper nanoclusters (L-Cys-CuNCs)0.11 μMCommercial Samples nih.gov
Fluorescence SensorChitosan (utilizing AIE property of QY)Not specifiedOrange juice, wine rsc.org
Electrochemical SensorPolyvinylpyrrolidone (PVP)-modified carbon paste electrode2.7×10⁻⁸ MDrink samples nih.gov
Electrochemical SensorMulti-Walled Carbon Nanotube (MWCNT)/ITO electrode0.004 μMSoft drinks electrochemsci.orgdoi.org
Electrochemical SensorRenewable amalgam film electrode (Hg(Ag)FE)0.48 nmol L⁻¹Beverages, supplements, lozenges mdpi.com
Liquid Crystal SensorCationic surfactant-decorated LC interface0.5 fMNot specified nih.gov

Advanced Computational and In Silico Approaches in this compound Studies (e.g., Molecular Docking, Molecular Dynamics Simulation)

Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the interactions of this compound with biological macromolecules at the molecular level. These in silico approaches provide profound insights into binding affinities, interaction forces, and the conformational changes induced in proteins upon binding to QY.

Molecular docking studies have been instrumental in identifying the specific binding sites of QY on various proteins. For instance, research on the interaction between QY and human serum albumin (HSA) revealed that QY binds to subdomain IIA of the protein, a finding corroborated by site-specific marker displacement experiments. nih.gov Similarly, docking studies on hen egg-white lysozyme (B549824) (HEWL) showed that QY binds to the central cavity of the enzyme through hydrogen bonds and electrostatic interactions. tandfonline.com In the case of myoglobin (B1173299), molecular docking analysis identified the binding site and a strong binding affinity, with the complex being stabilized by hydrogen and Van der Waals forces. nih.gov

Molecular dynamics simulations further complement these findings by providing a dynamic picture of the stability and conformational changes of the protein-QY complex over time. Simulations of the HEWL-QY complex demonstrated its stability and revealed that the binding of QY can induce conformational changes leading to an increase in β-sheet content and a decrease in α-helical structure, potentially promoting protein aggregation. tandfonline.com Similarly, MD simulations of the interaction between QY and bovine alpha-lactalbumin (αLA) confirmed the formation of a stable complex. researchgate.net These computational studies are crucial for understanding the potential biological consequences of QY exposure, particularly its propensity to induce protein unfolding and aggregation, which are implicated in various diseases. nih.gov

Interactive Data Table: Key Findings from In Silico Studies of this compound-Protein Interactions

ProteinComputational MethodKey FindingsReference
Human Serum Albumin (HSA)Molecular Docking, Multivariate Curve ResolutionQY binds to subdomain IIA; interaction involves hydrophobic forces and hydrogen bonding. nih.gov
Hen Egg-White Lysozyme (HEWL)Molecular Docking, Molecular Dynamics SimulationQY binds to the central cavity, inducing conformational changes and promoting aggregation. The HEWL-QY complex is stable. tandfonline.com
Bovine alpha-Lactalbumin (αLA)Molecular Docking, Molecular Dynamics SimulationQY binds strongly to a major binding site, stabilized by hydrogen bonding, salt bridges, and hydrophobic interactions. The complex is stable. researchgate.net
Myoglobin (Mb)Molecular DockingStrong binding affinity between QY and Mb, driven by hydrogen and Van der Waals forces. nih.gov

Interdisciplinary Research on this compound in Material Science and Agrochemistry

The applications and implications of this compound extend beyond its use as a colorant, leading to interdisciplinary research in fields such as material science and agrochemistry.

In material science, research has focused on the photocatalytic degradation of QY, an important aspect of environmental remediation. Studies have investigated the use of novel photocatalysts, such as silver phosphate (B84403) (Ag₃PO₄), for the efficient removal of QY from water under UVA and visible light irradiation. mdpi.comresearchgate.net This research is vital for developing effective methods to treat industrial wastewater containing this dye. researchgate.net The results have shown that under optimized conditions, Ag₃PO₄ can achieve almost complete mineralization of QY. mdpi.comresearchgate.net Furthermore, this compound SS, the spirit-soluble form of the dye, is used in the coloring of various materials, including polystyrene, polycarbonates, polyamides, and acrylic resins. wikipedia.org

In the realm of agrochemistry, derivatives of quinoline are utilized as precursors in the synthesis of pesticides. alliedmarketresearch.com For example, quinoline acid, which can be produced from the oxidation of quinoline, serves as a precursor to herbicides. alliedmarketresearch.com Moreover, the core quinoline structure possesses anti-bacterial properties, which has led to its incorporation into various agrochemicals. alliedmarketresearch.com While direct applications of this compound itself in agrochemistry are less documented, the broader family of quinoline compounds plays a significant role in this sector.

Emerging Concerns and Unresolved Questions in this compound Research

Despite its widespread use, a number of emerging concerns and unresolved questions surround the safety and biological effects of this compound. Recent research has highlighted several areas that warrant further investigation.

One of the primary emerging concerns is the potential of QY to induce protein aggregation. nih.gov In vitro studies have demonstrated that QY can cause the aggregation of proteins such as hen egg-white lysozyme and myoglobin. nih.govnih.gov While these are laboratory findings, the formation of protein aggregates can be toxic and is associated with various diseases, making this a significant area for future research. nih.gov

Another area of concern is the potential for endocrine disruption. nih.gov Some studies have suggested that QY can act as an agonist of the aryl hydrocarbon receptor and inhibit estrogen receptor signaling, indicating a potential to interfere with hormonal systems. nih.gov However, these findings are considered inconclusive and require further investigation to establish a definitive link. nih.gov

The genotoxicity of this compound remains a topic of debate. While regulatory bodies have generally concluded that QY does not pose a genotoxic concern, some in vitro studies have suggested it may have DNA-damaging properties. atamanchemicals.comusamvcluj.ro For instance, one study showed that QY could modulate genes related to DNA repair processes. nih.gov These conflicting findings highlight the need for more comprehensive research to resolve the question of its genotoxic potential.

Furthermore, the long-term consequences of QY's ability to bind to various protein structures in the body are not yet fully understood. food-detektiv.de This interaction could potentially impair the function and structure of these proteins, but the specific health implications of this property remain an unresolved question. food-detektiv.de

Future Research Trajectories in this compound Toxicology and Environmental Science

In the field of toxicology, a key future trajectory will be to reach a scientific consensus regarding the potential health risks associated with QY consumption. nih.govfoodtimes.eu This will require further studies to clarify its potential for endocrine disruption and to definitively address the conflicting findings on its genotoxicity. nih.gov Investigating the long-term effects of chronic, low-level exposure, particularly in vulnerable populations such as children, will be crucial. foodtimes.eu Furthermore, more research is needed to understand the mechanisms and consequences of QY-induced protein aggregation and its potential link to human diseases. nih.gov

From an environmental science perspective, future research should continue to focus on developing and optimizing efficient and cost-effective methods for the removal of this compound from wastewater. This includes the exploration of new and more effective photocatalysts and adsorbents. mdpi.comresearchgate.net Studies on the biodegradation of QY and the identification of its degradation products are also essential to assess the environmental fate and potential toxicity of its breakdown products. mdpi.com Understanding the complete life cycle of this compound, from its production and use to its environmental degradation, will be critical for a comprehensive risk assessment.

Q & A

Q. What strategies validate the environmental safety of this compound in wastewater treatment studies?

  • Experimental Framework: Use metal-organic frameworks (MOFs) like MOF-808 for adsorption studies. Synthesize MOFs with formic acid (0.5–2.0 M) to optimize pore size and trapping capacity (e.g., 98% removal efficiency at pH 6.0). Characterize adsorption isotherms (Langmuir/Freundlich models) and kinetics (pseudo-second-order) .
  • Contradiction Note: Some MOF variants show reduced efficiency in high-ionic-strength solutions due to competitive anion binding, necessitating pre-treatment steps .

Q. How should researchers address contradictions in toxicity data for this compound across in vitro and in vivo models?

  • Data Reconciliation:
  • Step 1: Verify experimental conditions (e.g., cell lines vs. animal metabolism differences).
  • Step 2: Perform dose-response studies using standardized protocols (OECD Guidelines 423/487).
  • Step 3: Analyze metabolite profiles via LC-MS to identify toxic intermediates (e.g., sulfonated quinoline derivatives) .
    • Case Example: Discrepancies in genotoxicity may arise from impurity levels (e.g., unsulfonated precursors in commercial batches) .

Q. What advanced techniques confirm the structural identity of novel this compound derivatives?

  • Multimodal Characterization:
  • NMR: Assign proton environments (e.g., aromatic δ 7.5–8.5 ppm) and sulfonate groups (δ 3.1–3.3 ppm).
  • HRMS: Confirm molecular ions ([M–H]⁻ at m/z 477.1 for disulfonic acid isomers) .
  • XRD: Compare crystal structures with reference materials (CCDC database) .

Methodological Best Practices

  • Data Contradiction Analysis: Always cross-check results with orthogonal methods (e.g., spectrophotometry vs. voltammetry) and report batch-specific impurities .
  • Ethical Compliance: For environmental or toxicology studies, obtain ethics approvals (e.g., IACUC/IRB) and declare synthetic routes to avoid misrepresentation of "natural" derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.